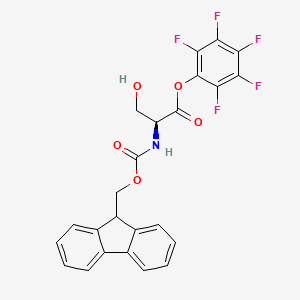
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate is a complex organic compound that features a pentafluorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid. Compounds like this are often used in peptide synthesis and other organic chemistry applications due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate typically involves multiple steps:
Fmoc Protection: The amino acid is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like NaHCO3.
Coupling Reaction: The protected amino acid is then coupled with the pentafluorophenyl group using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection efficiently. The conditions are optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The Fmoc group can be removed using a base like piperidine, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (lithium aluminium hydride)
Substitution: Piperidine, DMF (dimethylformamide)
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a deprotected amino acid.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with unique properties.
Mecanismo De Acción
The compound exerts its effects primarily through its functional groups:
Fmoc Group: Protects the amino group during synthesis.
Pentafluorophenyl Group: Enhances reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Protected Amino Acids: Similar in structure and used in peptide synthesis.
Pentafluorophenyl Esters: Used in organic synthesis for their reactivity.
Uniqueness
The combination of the Fmoc group and the pentafluorophenyl group in a single molecule provides unique reactivity and stability, making it particularly useful in complex organic synthesis.
Propiedades
Número CAS |
86061-05-4 |
|---|---|
Fórmula molecular |
C24H16F5NO5 |
Peso molecular |
493.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C24H16F5NO5/c25-17-18(26)20(28)22(21(29)19(17)27)35-23(32)16(9-31)30-24(33)34-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,31H,9-10H2,(H,30,33)/t16-/m0/s1 |
Clave InChI |
FFLYZEMXCTVVQO-INIZCTEOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



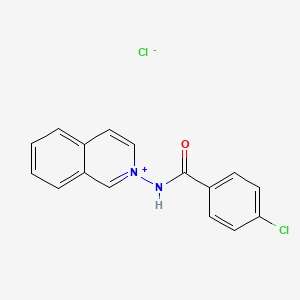

![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
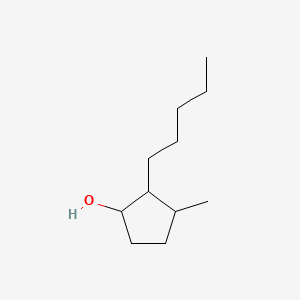
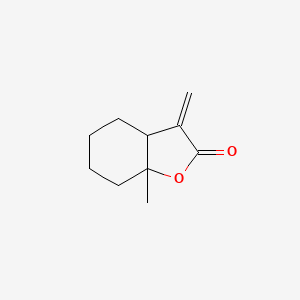

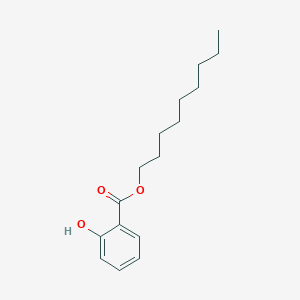
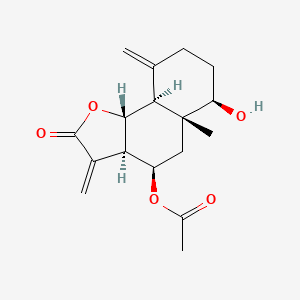

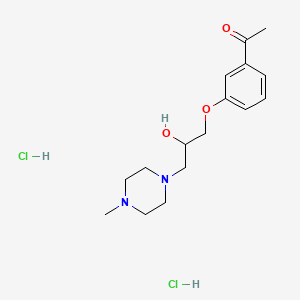

![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
